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This guide provides an objective comparison of the antimicrobial performance of ceftazidime-

avibactam (CZA) against other alternatives, supported by experimental data from various

studies. Ceftazidime-avibactam, a combination of a third-generation cephalosporin and a novel

non-β-lactam β-lactamase inhibitor, has demonstrated potent in vitro activity against a broad

range of Gram-negative bacteria, including multidrug-resistant (MDR) and extensively drug-

resistant (XDR) strains of Pseudomonas aeruginosa and Enterobacterales.[1]

Comparative Antimicrobial Susceptibility
The addition of avibactam to ceftazidime restores its activity against many bacteria that

produce β-lactamases, which are enzymes that can inactivate many common antibiotics.[2][3]

This combination is effective against bacteria producing Ambler class A, C, and some D β-

lactamases.[4]

Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug

that will inhibit the visible growth of a microorganism after overnight incubation. The following

tables summarize the MIC data for ceftazidime-avibactam and comparator agents against

various Gram-negative pathogens.
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Table 1: Comparative MICs of Ceftazidime-Avibactam and Other Agents against Pseudomonas

aeruginosa

Antimicrobial
Agent

MIC₅₀ (mg/L) MIC₉₀ (mg/L) % Susceptible

Ceftazidime-

avibactam
4 8 90.4% - 92.2%[5][6]

Ceftazidime 8 >32 74.3%

Meropenem 2 16 -

Piperacillin-

tazobactam
16 >128 78.6%

Amikacin 8 16 89.2%

Colistin 1 2 99.9%

Data compiled from multiple surveillance studies.[5][6] MIC₅₀ and MIC₉₀ represent the

concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Comparative MICs of Ceftazidime-Avibactam and Other Agents against

Enterobacterales
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Antimicrobial
Agent

MIC₅₀ (mg/L) MIC₉₀ (mg/L) % Susceptible

Ceftazidime-

avibactam
0.25 0.5 96.1% - 97.9%[5]

Ceftazidime 0.5 >32 69.5%

Meropenem ≤0.06 0.12 ≥96.1%

Piperacillin-

tazobactam
2 16 -

Amikacin 4 16 ≥96.1%

Colistin ≤0.5 1 ≥96.1%

Tigecycline 0.5 1 99.8%

Data compiled from a surveillance program in several European countries.[5]

Zone of Inhibition Data
The disk diffusion method is a qualitative test where the diameter of the zone of inhibition

around an antibiotic disk is measured to determine an organism's susceptibility.

Table 3: Zone of Inhibition Diameters for Ceftazidime-Avibactam against Enterobacterales and

P. aeruginosa

Organism Disk Content (µg)
Susceptible Zone
Diameter (mm)

Resistant Zone
Diameter (mm)

Enterobacterales 30/20 ≥21 ≤20

P. aeruginosa 30/20 ≥21 ≤20

Interpretive criteria as per the Clinical and Laboratory Standards Institute (CLSI).[7][8]
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Time-kill assays measure the rate of bacterial killing by an antimicrobial agent over time.

Studies have shown that ceftazidime-avibactam exhibits time-dependent bactericidal activity.[2]

[3] Against Enterobacteriaceae, a significant decrease of ≥3-log₁₀ in CFU/ml is often observed

within 6 hours.[2][3] For P. aeruginosa, a 2-log₁₀ reduction in CFU/ml has been noted at 6

hours for some isolates.[2][3] However, regrowth of some isolates has been observed at 24

hours in time-kill assays.[2][3]

In studies with extensively drug-resistant (XDR) P. aeruginosa, ceftazidime-avibactam

monotherapy was bactericidal in 100% of susceptible isolates. For ceftazidime-avibactam-

resistant isolates, combination therapies with agents like colistin, amikacin, or aztreonam have

shown synergistic or additive effects, leading to a greater reduction in bacterial load compared

to monotherapy.[9]

Mechanism of Action
Ceftazidime, a cephalosporin, inhibits the synthesis of the bacterial cell wall by binding to

penicillin-binding proteins (PBPs).[10][11] Avibactam is a non-β-lactam β-lactamase inhibitor

that protects ceftazidime from degradation by a wide range of β-lactamases, including class A,

C, and some D enzymes.[10][11] Integrated metabolomic and transcriptomic analyses have

revealed that ceftazidime-avibactam not only disrupts the final steps of peptidoglycan

biosynthesis but also affects the earlier cytoplasmic stages of cell wall synthesis and central

carbon metabolism.[10][12][13]

Bacterial Cell
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Mechanism of action of ceftazidime-avibactam.
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Minimum Inhibitory Concentration (MIC) Testing
The broth microdilution method is a standardized technique for determining MICs.

Preparation of Inoculum: A standardized suspension of the test organism is prepared to a

turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final

inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution

plate.

Preparation of Antimicrobial Dilutions: Serial twofold dilutions of ceftazidime-avibactam (with

a fixed concentration of 4 mg/L of avibactam) and comparator agents are prepared in cation-

adjusted Mueller-Hinton broth.

Inoculation and Incubation: Each well of a 96-well microtiter plate is inoculated with the

bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.

Interpretation of Results: The MIC is recorded as the lowest concentration of the

antimicrobial agent that completely inhibits visible growth of the organism.

Prepare standardized bacterial inoculum
(0.5 McFarland)

Inoculate microtiter plate wells with
bacterial suspension and antimicrobial dilutions

Prepare serial dilutions of
antimicrobial agents in broth

Incubate at 35°C for 16-20 hours

Read and record the MIC
(lowest concentration with no visible growth)

Click to download full resolution via product page

Workflow for MIC determination by broth microdilution.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12300594?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12300594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disk Diffusion Susceptibility Testing
The Kirby-Bauer disk diffusion method provides a qualitative assessment of antimicrobial

susceptibility.

Preparation of Inoculum: A bacterial inoculum is prepared to a 0.5 McFarland turbidity

standard.

Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked

evenly across the entire surface of a Mueller-Hinton agar plate.

Application of Disks: Paper disks impregnated with a specific concentration of ceftazidime-

avibactam (e.g., 30/20 µg) are placed on the surface of the agar.

Incubation: The plate is incubated at 35°C for 16-24 hours.

Measurement and Interpretation: The diameter of the zone of complete growth inhibition

around each disk is measured in millimeters. The results are interpreted as susceptible,

intermediate, or resistant based on standardized breakpoints.[14]

Time-Kill Assay
This assay provides a dynamic view of antimicrobial activity.

Preparation: A standardized bacterial suspension is prepared in a suitable broth medium.

Antimicrobial Addition: Ceftazidime-avibactam is added at a predetermined concentration

(often a multiple of the MIC). A growth control with no antibiotic is also included.

Sampling and Plating: Aliquots are removed from the cultures at various time points (e.g., 0,

2, 4, 6, 8, and 24 hours). Serial dilutions of these aliquots are plated onto agar plates.

Incubation and Colony Counting: The plates are incubated, and the number of colony-

forming units (CFU) is counted.

Data Analysis: The log₁₀ CFU/mL is plotted against time to visualize the rate of bacterial

killing. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in the initial inoculum.
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Prepare standardized bacterial culture

Add antimicrobial agent at a specific concentration

Incubate culture

Collect samples at multiple time points

0, 2, 4, 6, 24 hours

Perform serial dilutions and plate on agar

Incubate plates and count colonies (CFU)

Plot log10 CFU/mL vs. time
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Workflow for a time-kill assay.
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[https://www.benchchem.com/product/b12300594#literature-review-of-isobac-s-antimicrobial-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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